

# Spectroscopic data of isophthalamide ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *Isophthalamide*

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## An In-depth Technical Guide to the Spectroscopic Data of **Isophthalamide**

This guide provides a comprehensive overview of the spectroscopic data for **isophthalamide** (benzene-1,3-dicarboxamide), a key chemical intermediate in the synthesis of polymers and pharmaceuticals. The following sections detail its characterization by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry, intended for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **isophthalamide**.

### $^1\text{H}$ NMR (Proton Nuclear Magnetic Resonance) Data

The  $^1\text{H}$  NMR spectrum of **isophthalamide** was acquired in DMSO- $d_6$  at 400 MHz. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.429	Singlet	1H	Ar-H (Position 2)
8.12	Broad Singlet	2H	-CONH <sub>2</sub>
8.041	Doublet	2H	Ar-H (Positions 4, 6)
7.570	Triplet	1H	Ar-H (Position 5)
7.54	Broad Singlet	2H	-CONH <sub>2</sub>

Data sourced from ChemicalBook.[1]

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The <sup>13</sup>C NMR spectrum of **isophthalamide** was recorded in DMSO-d<sub>6</sub>. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
167.61	C=O (Amide Carbonyl)
134.41	Ar-C (Quaternary)
130.04	Ar-CH
128.20	Ar-CH
126.75	Ar-CH

Data sourced from ChemicalBook.[1]

## IR (Infrared) Spectroscopy Data

The infrared spectrum of **isophthalamide** is typically obtained from a sample prepared as a KBr pellet or a Nujol mull.[2][3] The following table lists the characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3350 - 3150	Strong, Broad	N-H Stretch (Amide)
3050 - 3000	Medium	C-H Stretch (Aromatic)
~1650	Strong	C=O Stretch (Amide I Band)
~1620	Medium	N-H Bend (Amide II Band)
1600, 1485	Medium-Weak	C=C Stretch (Aromatic Ring)
~750	Strong	C-H Bend (Aromatic, meta-disubstituted)

## Mass Spectrometry (MS) Data

The mass spectrum of **isophthalamide** provides information about its molecular weight and fragmentation pattern. The molecular weight of **isophthalamide** (C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>) is 164.16 g/mol .  
[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity	Assignment
164	High	Molecular Ion [M] <sup>+</sup>
148	Moderate	[M - NH <sub>2</sub> ] <sup>+</sup>

Data sourced from PubChem.[\[2\]](#)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of approximately 5-10 mg of **isophthalamide** is accurately weighed.

- The sample is dissolved in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).<sup>[4]</sup> The use of a deuterated solvent is crucial to avoid large solvent signals in the <sup>1</sup>H NMR spectrum.
- The solution is transferred to a standard 5 mm NMR tube.

#### <sup>1</sup>H NMR Spectroscopy:

- The NMR spectrometer is tuned to the <sup>1</sup>H frequency (e.g., 400 MHz).
- The sample is placed in the spectrometer.
- Standard acquisition parameters are set, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- The resulting Free Induction Decay (FID) is Fourier transformed to obtain the <sup>1</sup>H NMR spectrum.
- The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 2.50$  ppm).

#### <sup>13</sup>C NMR Spectroscopy:

- The spectrometer is tuned to the <sup>13</sup>C frequency (e.g., 100 MHz).
- A proton-decoupled <sup>13</sup>C NMR spectrum is acquired.<sup>[5]</sup> This simplifies the spectrum by removing C-H coupling.
- A longer acquisition time or a greater number of scans is typically required for <sup>13</sup>C NMR due to the low natural abundance of the <sup>13</sup>C isotope.
- The FID is processed similarly to the <sup>1</sup>H spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 39.52$  ppm).

## Infrared (IR) Spectroscopy

#### KBr Pellet Method:

- Approximately 1-2 mg of **isophthalamide** is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[\[6\]](#)
- The mixture is transferred to a pellet press.
- A high pressure is applied to form a thin, transparent pellet.
- The pellet is placed in the sample holder of the IR spectrometer.
- A background spectrum of the empty sample holder is first recorded.
- The IR spectrum of the sample is then recorded.

#### Thin Solid Film Method:

- A small amount of **isophthalamide** (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[\[7\]](#)
- A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[\[7\]](#)
- The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[\[7\]](#)
- The salt plate is placed in the spectrometer, and the spectrum is obtained.[\[7\]](#)

## Mass Spectrometry (MS)

#### Sample Preparation and Introduction:

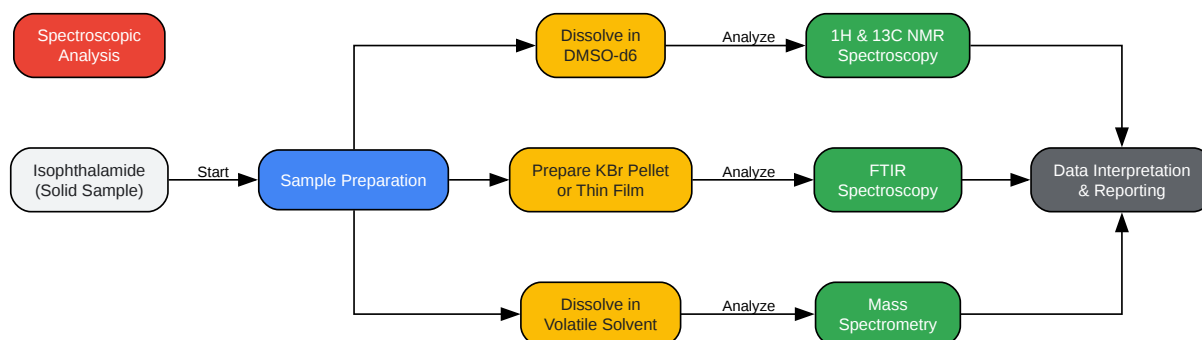
- A dilute solution of **isophthalamide** is prepared in a suitable volatile solvent, such as methanol or acetonitrile. The concentration is typically around 1 mg/mL, which is then further diluted.[\[8\]](#)
- The sample solution is introduced into the mass spectrometer, often via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

#### Ionization and Analysis:

- The sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[9][10]
- The resulting ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ). [11]
- A detector measures the abundance of ions at each  $m/z$  value, generating the mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **isophthalamide**.



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Caption: Workflow for Spectroscopic Analysis of **Isophthalamide**.

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